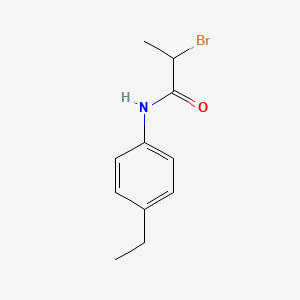
2-Bromo-N-(4-ethylphenyl)propanamide
Overview
Description
2-Bromo-N-(4-ethylphenyl)propanamide is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 .
Molecular Structure Analysis
The InChI code for 2-Bromo-N-(4-ethylphenyl)propanamide is 1S/C11H14BrNO/c1-3-9-4-6-10(7-5-9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Bromo-N-(4-ethylphenyl)propanamide has a molecular weight of 256.14 . It is stored at refrigerated temperatures . The compound’s other physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources.Scientific Research Applications
- Application in Polymer Chemistry
- Summary of the Application : “2-Bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide” is used as a fluorescent Atom Transfer Radical Polymerization (ATRP) initiator .
- Methods of Application : The compound is synthesized and analyzed using NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction .
- Results or Outcomes : The compound has been shown to be an efficient fluorescent ATRP initiator in polymerizations of acrylates .
- Application in Herbicide Development
- Summary of the Application : “2-Bromo-N-(4-ethylphenyl)propanamide” and its derivatives have been studied for their potential as herbicides .
- Methods of Application : The compound is synthesized and then tested for its root growth-inhibitory activity using a germination assay with rape seed .
- Results or Outcomes : Certain derivatives of the compound, such as “2-(2-chloroacetamido)-N-(2,6-diethylphenyl)-3-(furan-2-yl)propanamide”, have shown significant root growth-inhibitory activity .
- Application in Drug Discovery
- Summary of the Application : “2-Bromo-N-(4-ethylphenyl)propanamide” and its derivatives have been studied for their potential as drug candidates .
- Methods of Application : The compound is synthesized and then tested for its biological activity using various assays .
- Results or Outcomes : Certain derivatives of the compound have shown significant biological activity .
properties
IUPAC Name |
2-bromo-N-(4-ethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-9-4-6-10(7-5-9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMDPJNHPCMSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50753094 | |
| Record name | 2-Bromo-N-(4-ethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50753094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(4-ethylphenyl)propanamide | |
CAS RN |
89312-73-2 | |
| Record name | 2-Bromo-N-(4-ethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50753094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



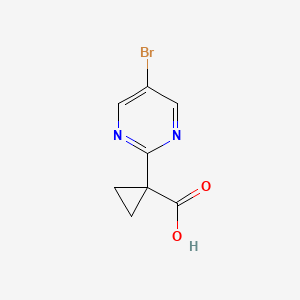

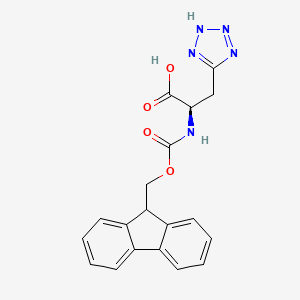
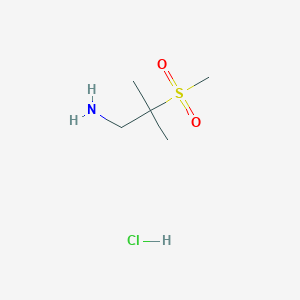
![[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride](/img/structure/B1445656.png)
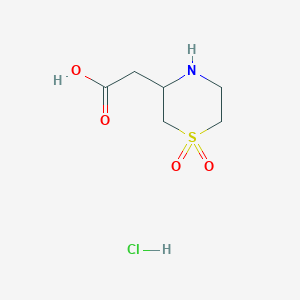
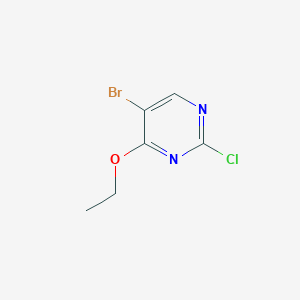
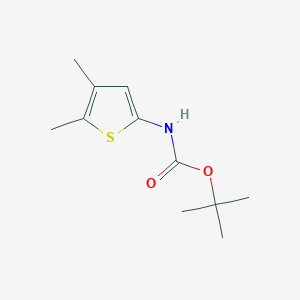
![[(3-Bromophenyl)methyl]hydrazine hydrochloride](/img/structure/B1445663.png)
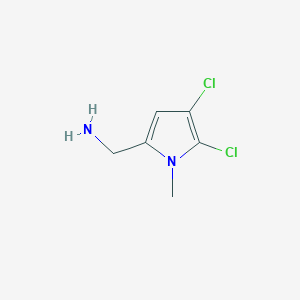
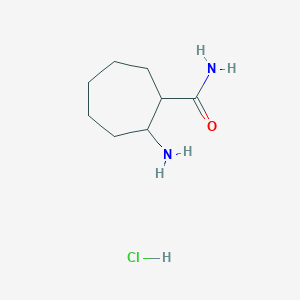
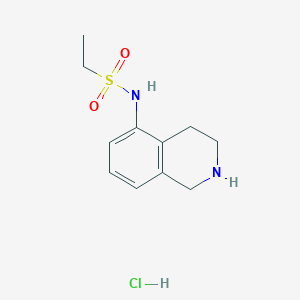
![4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1445671.png)
![Spiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1445673.png)